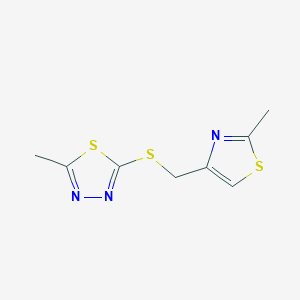

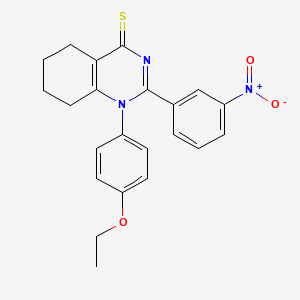

2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

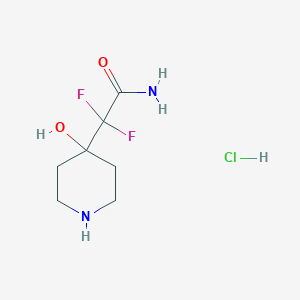

The compound “2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole” is a complex organic molecule that contains several heterocyclic rings, including a thiazole and a thiadiazole ring. Thiazole is a five-membered ring with one sulfur atom and one nitrogen atom. Thiadiazole is also a five-membered ring but contains two nitrogen atoms and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and thiadiazole rings, along with the attached methyl and thio groups. The exact structure would need to be confirmed using spectroscopic techniques such as NMR and IR .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the sulfur and nitrogen atoms within these rings. These atoms are known to be reactive and could participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the presence and arrangement of the heterocyclic rings and the attached groups .Scientific Research Applications

Anticancer Activity

A study detailed the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety as potent anticancer agents. These compounds were evaluated for their in vitro anticancer activity, showing promising results against Hepatocellular carcinoma cell lines. The structure-activity relationships suggested these compounds as potential pharmacophores for cancer treatment (Gomha et al., 2017).

Antiviral Activity Against COVID-19

Another study synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids and evaluated their antiviral activity against COVID-19 main protease through a structure-guided virtual screening approach. The results showed good docking scores, indicating potential efficacy in inhibiting the coronavirus protease (Rashdan et al., 2021).

Antimicrobial Activity

Research on imino-4-methoxyphenol thiazole derived Schiff base ligands synthesized compounds with significant antibacterial and antifungal activities. These findings highlight the potential of such derivatives in developing new antimicrobial agents (Vinusha et al., 2015).

Fungicidal Activity

A study on the synthesis of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) prepared as potential fungicides revealed that these compounds exhibited high fungicidal activity against rice sheath blight, a major disease affecting rice in China (Chen et al., 2000).

Synthesis and Characterization of Novel Compounds

Further research involved the synthesis and characterization of novel compounds with 1,3,4-thiadiazole and 1,2,4-triazole rings. These studies provide a foundation for developing compounds with various applications, including liquid crystal technology and corrosion inhibitors (Hotsulia & Fedotov, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S3/c1-5-9-7(3-12-5)4-13-8-11-10-6(2)14-8/h3H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKUZOGGDROWRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=NN=C(S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2386476.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2386481.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2386482.png)

![N-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2386488.png)

![1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B2386495.png)